Casopitant

Description

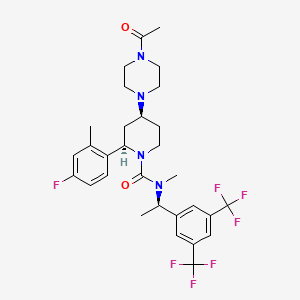

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3/t19-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGTZCKQRWXCHW-WMTVXVAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F7N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961762 | |

| Record name | Casopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414910-27-3, 852393-14-7 | |

| Record name | Casopitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=414910-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Casopitant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW679769 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852393147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casopitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Casopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASOPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B03KPM27L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Mechanism of Action of Casopitant on the Neurokinin-1 (NK1) Receptor

Abstract

This compound (GW679769) is a potent, selective, and brain-penetrant non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] Developed initially by GlaxoSmithKline, it was primarily investigated for the prevention of chemotherapy-induced nausea and vomiting (CINV) and later explored for major depressive disorder.[1][3][4] Although its development for CINV was discontinued, the study of this compound has provided significant insights into the pharmacology of NK1 receptor antagonism.[1][3] This guide provides a detailed technical examination of this compound's mechanism of action at the molecular and cellular levels, the experimental methodologies used to characterize its function, and its pharmacokinetic profile, which is critical to its central activity.

The Substance P/NK1 Receptor System: A Core Neuromodulatory Pathway

The neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[5][6] The SP/NK1R system is a key player in the interaction between the nervous and immune systems and is widely distributed throughout the central and peripheral nervous systems.[7][8][9] Its activation is implicated in a diverse range of physiological and pathophysiological processes, including:

-

Emesis: High concentrations of NK1 receptors are found in brainstem nuclei, such as the nucleus tractus solitarius (NTS) and the area postrema, which form the central emetic pathway.[8][10][11] SP is a critical neurotransmitter in this final common pathway for regulating the vomiting reflex.[8][12]

-

Pain, Mood, and Anxiety: The SP/NK1R system is also localized in brain regions integral to emotion and stress, such as the amygdala and hypothalamus.[5][8] This has made it a target for novel antidepressant and anxiolytic therapies.[7][13]

-

Neurogenic Inflammation: SP is a potent mediator of inflammation, and its blockade is a therapeutic strategy for various inflammatory conditions.[9]

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαq family.[6][10] This initiates a canonical downstream signaling cascade.

NK1 Receptor Signal Transduction

The activation of Gαq by the SP-bound NK1 receptor triggers the following intracellular events:

-

Phospholipase C (PLC) Activation: Gαq activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG co-activate Protein Kinase C (PKC), which in turn phosphorylates numerous downstream targets, leading to the activation of signaling pathways like the MAPK/ERK pathway and modulation of cellular responses.[10]

// Edges SP -> NK1R [label="Binds"]; NK1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> Ca_ER [label="Triggers Release"]; Ca_ER -> Ca_cyto; DAG -> PKC [label="Activates"]; Ca_cyto -> PKC [label="Co-activates"]; PKC -> Response [label="Phosphorylates\nDownstream Targets"]; this compound -> NK1R [label="Blocks SP Binding", style=bold, color="#EA4335", arrowhead=tee]; }

This compound: Molecular Profile and Binding Mechanism

This compound is a non-peptide, small molecule antagonist designed for high affinity and selectivity for the human NK1 receptor.

Binding Affinity and Selectivity

The primary mechanism of action for this compound is competitive antagonism at the NK1 receptor.[1] It binds reversibly to the same site as Substance P, but without activating the receptor, thereby preventing the endogenous ligand from initiating the signaling cascade.

Experimental determination of binding affinity is typically performed using competitive radioligand binding assays. These assays quantify the ability of an unlabeled drug (this compound) to displace a radiolabeled ligand with known affinity for the NK1 receptor. The resulting data are used to calculate the inhibition constant (Ki), a measure of the drug's binding affinity.

| Parameter | Value | Source |

| Binding Affinity (pKi) | 10.2 (human NK1 receptor) | [1] |

| Binding Affinity (Ki) | ~0.16 nmol/L (ferret NK1 receptor) | [14] |

| Mechanism | Selective, Competitive Antagonist | [1] |

A pKi of 10.2 indicates an exceptionally high affinity in the sub-nanomolar range, a key attribute for a potent drug. Its selectivity for the NK1 receptor over other neurokinin receptors (NK2, NK3) and various other GPCRs minimizes off-target effects.[15]

Functional Antagonism

Beyond simple binding, it is crucial to demonstrate that this interaction translates into functional blockade of receptor signaling. This is assessed using in vitro functional assays. A common method measures the inhibition of SP-induced calcium mobilization in cells engineered to express the human NK1 receptor. In such an assay, this compound demonstrates a concentration-dependent, competitive inhibition of the calcium efflux induced by Substance P, confirming its role as a true antagonist.[14]

Experimental Protocols for Characterization

The elucidation of this compound's mechanism relies on a suite of established pharmacological assays.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of this compound for the NK1 receptor.

Objective: To quantify the affinity of this compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-Substance P) from human NK1 receptors.

Methodology:

-

Membrane Preparation: Homogenize tissues or cultured cells expressing a high density of human NK1 receptors (e.g., CHO-hNK1R cells) in a buffered solution. Centrifuge to pellet the membranes and resuspend to a known protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound (from ~1 pM to 1 µM).

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quantification: Wash the filters to remove non-specific binding. Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radiolabeled ligand.

Pharmacokinetics: The Key to Central Nervous System Efficacy

For an NK1 receptor antagonist to be effective against centrally-mediated conditions like CINV and depression, it must efficiently cross the blood-brain barrier (BBB) and achieve sufficient receptor occupancy in the brain.[12] this compound was specifically developed to have excellent brain penetration.

Preclinical studies in ferrets, a standard model for emesis research, demonstrated that after administration, this compound was rapidly absorbed, with plasma and brain concentrations being approximately equal within 2 hours. This near 1:1 ratio is indicative of high BBB penetration. Furthermore, human positron emission tomography (PET) studies with other NK1 antagonists have confirmed that high brain receptor occupancy is achievable and necessary for clinical efficacy.[16] The failure of some early NK1 antagonists in depression trials was potentially due to insufficient receptor occupancy.[5]

| Parameter | Value (in Humans) | Source |

| Absorption | Rapidly absorbed, Tmax ~1-2 hours | [1] |

| Oral Bioavailability | ~60% | [1] |

| Plasma Protein Binding | >99% | [1] |

| Volume of Distribution | 2-3 L/kg (large, indicating high tissue penetration) | [1] |

| Metabolism | Primarily via CYP3A4 | [1] |

| Elimination | Predominantly fecal (~73% as metabolites) | [1] |

| Oral Clearance | ~17.4 L/h | [1] |

This compound's role as a substrate and moderate inhibitor of CYP3A4 necessitates careful consideration of drug-drug interactions, particularly with other agents metabolized by this enzyme, such as dexamethasone.[1][17]

Clinical Application and Discontinuation

This compound advanced to Phase III clinical trials for the prevention of CINV, where it was evaluated in combination with a 5-HT3 antagonist (e.g., ondansetron) and a corticosteroid (dexamethasone).[2][18]

| Trial Focus | Regimen | Result (Complete Response Rate) vs. Control | Source |

| Highly Emetogenic Chemo (HEC) | Single oral dose this compound (150mg) + standard therapy | 86% vs. 66% (p<0.0001) | [19] |

| Moderately Emetogenic Chemo (MEC) | Single oral dose this compound (150mg) + standard therapy | 73% vs. 59% (p<0.0001) | [20] |

These trials demonstrated that adding this compound to standard therapy significantly improved protection against both acute and delayed CINV.[18][19][20] Despite this proven efficacy, GlaxoSmithKline withdrew its marketing applications in 2009, citing the need for further safety assessments, and development was discontinued.[1][3]

Conclusion

This compound exemplifies a rationally designed, high-affinity, selective, and competitive antagonist of the NK1 receptor. Its mechanism of action is a direct blockade of Substance P binding, which prevents the activation of the Gαq-PLC-IP3 signaling pathway and subsequent neuronal stimulation in key CNS pathways. Its excellent brain penetration allowed it to achieve high receptor occupancy, which translated to significant clinical efficacy in preventing CINV. While its development was halted, the extensive characterization of this compound's pharmacology provides a valuable framework for researchers and drug development professionals working on CNS-acting GPCR antagonists and continues to inform the development of new agents in this class.

References

- Biological and Pharmacological Aspects of the NK1-Receptor - PMC - PubMed Central. (n.d.). PubMed Central.

- This compound - Grokipedia. (2026, January 7). Grokipedia.

- Substance P and the Neurokinin-1 Receptor: The New CRF. (2017, August 18). PubMed.

- Neurobiology of substance P and the NK1 receptor. (n.d.). PubMed.

- Impact of this compound, a novel NK-1 antagonist, on the pharmacokinetics of ondansetron and dexamethasone. (n.d.). PubMed Central.

- The Neurokinin-1 Receptor: Structure Dynamics and Signaling. (n.d.). MDPI.

- Phase 2 trial results with the novel neurokinin-1 receptor antagonist this compound in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy. (n.d.). PubMed.

- Substance P - Wikipedia. (n.d.). Wikipedia.

- The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. (2022, November 17). MDPI.

- This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. (n.d.). PubMed Central.

- Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. (n.d.). PubMed.

- Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy. (n.d.). PubMed.

- Pharmacokinetics and Brain Penetration of this compound, a Potent and Selective Neurokinin-1 Receptor Antagonist, in the Ferret. (2016, January 7). ResearchGate.

- This compound - Wikipedia. (n.d.). Wikipedia.

- Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. (2016, May 18). Neurology Journal.

- Antiemetic Neurokinin-1 Receptor Blockers. (2024, January 11). StatPearls - NCBI Bookshelf.

- NK1 receptor antagonist - Wikipedia. (n.d.). Wikipedia.

- Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. (n.d.). Annals of Palliative Medicine.

- This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. (2025, August 4). ResearchGate.

- Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist this compound in patients with major depressive disorder. (n.d.). PubMed.

- Clinical Experience With Substance P Receptor (NK1) Antagonists in Depression. (n.d.). PubMed.

- In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant. (2025, August 8). ResearchGate.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist this compound in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substance P - Wikipedia [en.wikipedia.org]

- 9. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 10. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

- 13. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Impact of this compound, a novel NK-1 antagonist, on the pharmacokinetics of ondansetron and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phase 2 trial results with the novel neurokinin-1 receptor antagonist this compound in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development history of Casopitant

An In-Depth Technical Guide to the Discovery and Development of Casopitant

Executive Summary

This compound (codenamed GW679769) is a potent, selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the endogenous receptor for the neuropeptide Substance P (SP). Developed by GlaxoSmithKline, it was primarily investigated as a next-generation antiemetic for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Its development program also explored its potential as a therapeutic for major depressive disorder (MDD), leveraging the role of the SP/NK1 system in stress and emotional regulation. Despite demonstrating significant efficacy in Phase III clinical trials for CINV, GlaxoSmithKline abruptly withdrew all global regulatory filings for this compound in 2009. The withdrawal was attributed to feedback from regulatory agencies requiring substantial additional safety data, which the company deemed too time- and resource-intensive to pursue. This guide provides a comprehensive technical overview of the scientific journey of this compound, from its chemical synthesis and preclinical validation to its extensive clinical trial program and ultimate discontinuation.

Introduction: The Neurokinin-1 Receptor and the Quest for Novel Antiemetics

The emetic reflex is a complex neurophysiological process involving multiple neurotransmitter systems. For decades, the standard of care for CINV revolved around antagonists for the dopamine D2 and serotonin 5-hydroxytryptamine-3 (5-HT3) receptors. While 5-HT3 receptor antagonists were a significant breakthrough, particularly for controlling the acute phase of CINV (occurring within 24 hours of chemotherapy), they showed limited efficacy against the delayed phase (occurring 25-120 hours post-treatment).[1][2] This persistent clinical challenge spurred research into alternative pathways.

A pivotal discovery was the role of Substance P (SP), a tachykinin neuropeptide, in mediating emesis.[3][4] SP is heavily localized in the gastrointestinal vagal afferent nerves and key brainstem regions integral to the emetic circuitry, such as the nucleus tractus solitarius (NTS) and the area postrema.[5][6] When released in response to emetogenic stimuli like chemotherapy, SP binds to and activates the NK1 receptor, a G protein-coupled receptor, which is considered a final common pathway in triggering the vomiting reflex.[5][6] This understanding established the NK1 receptor as a prime therapeutic target. The development of non-peptide NK1 receptor antagonists, which could cross the blood-brain barrier, was a milestone, leading to the first-in-class drug, aprepitant, approved in 2003.[1][7] this compound was developed as a second-generation agent in this class, aiming for an improved pharmacological profile.

Discovery and Synthesis of this compound (GW679769)

This compound is a piperazine derivative with the chemical name (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide.[1] Its discovery was the result of extensive structure-activity relationship (SAR) studies aimed at identifying potent and selective NK1 receptor antagonists with favorable pharmacokinetic properties for clinical development.

The synthesis of this compound involves several key chemical steps. One notable synthetic route focuses on the construction of the 2-arylpiperidin-4-one core. This is achieved through the nucleophilic addition of an aryl Grignard reagent to an N-acylpyridinium salt.[8] Subsequent steps involve substrate-controlled reductive amination to install the third stereogenic center, a critical step for ensuring the correct diastereoisomer with optimal biological activity.[8][9]

Preclinical Development & Mechanism of Action

The primary goal of preclinical development was to establish the biological activity and safety profile of this compound before human trials. These studies confirmed its high affinity and selectivity for the human NK1 receptor and its ability to penetrate the blood-brain barrier, a prerequisite for central antiemetic activity.[6][10]

Mechanism of Action

Chemotherapeutic agents induce the release of Substance P from sensory neurons in both the gut and the brainstem.[5] SP then binds to NK1 receptors located in the emetic control centers of the brain. This compound functions as a competitive antagonist at these receptors, physically blocking the binding of SP and thereby inhibiting the downstream signaling cascade that leads to the sensations of nausea and the physical act of vomiting.[5][11] This central mechanism of action is believed to be responsible for its broad-spectrum antiemetic activity, particularly in the delayed phase of CINV where 5-HT3 antagonists are less effective.[6]

In Vivo Efficacy Models

The ferret is a standard and reliable animal model for emesis research as its emetic reflex closely mimics that of humans. In preclinical studies using a cisplatin-induced emesis model in ferrets, this compound demonstrated a dose-dependent inhibition of both retching and vomiting.[1] Importantly, these studies also showed a synergistic antiemetic effect when this compound was co-administered with the 5-HT3 antagonist ondansetron, providing a strong rationale for the combination therapy that would later be tested in clinical trials.[1]

Clinical Development Program

The clinical development of this compound was extensive, encompassing Phase I, II, and III trials for CINV, as well as Phase II trials for major depressive disorder.

Phase I Trials

Phase I studies in healthy volunteers established the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of both oral and intravenous formulations of this compound. These trials confirmed that the drug was generally well-tolerated and identified appropriate dose ranges for subsequent efficacy studies. They also investigated potential drug-drug interactions, particularly with corticosteroids like dexamethasone, which are part of the standard antiemetic regimen. These studies indicated that the dexamethasone dose should be reduced when co-administered with this compound to account for metabolic interactions, likely via the CYP3A4 pathway.[1]

Phase II Clinical Trials

Chemotherapy-Induced Nausea and Vomiting (CINV) The primary goal of the Phase II CINV trials was to determine the optimal dose of this compound for Phase III studies. A large, randomized, double-blind, placebo-controlled trial evaluated this compound in patients receiving moderately emetogenic chemotherapy (MEC).[12]

Representative Phase II CINV Trial Protocol (MEC)

-

Patient Population: Chemotherapy-naïve cancer patients scheduled to receive MEC regimens.[12]

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[12]

-

Treatment Arms:

-

Control: Placebo + Ondansetron + Dexamethasone.

-

This compound 50 mg (Days 1-3) + Ondansetron + Dexamethasone.

-

This compound 100 mg (Days 1-3) + Ondansetron + Dexamethasone.

-

This compound 150 mg (Days 1-3) + Ondansetron + Dexamethasone.[12]

-

-

Primary Endpoint: Complete Response (CR), defined as no vomiting, retching, or use of rescue medication in the first 120 hours after chemotherapy.[12]

-

Secondary Endpoints: Incidence of significant nausea, vomiting rates, and safety.[12]

| Treatment Arm | N | Complete Response (CR) Rate (120h) | P-value vs. Control |

| Control (Placebo + Ond/Dex) | ~100+ | 69.4% | - |

| This compound 50 mg + Ond/Dex | ~100+ | 80.8% | < 0.05 |

| This compound 100 mg + Ond/Dex | ~100+ | 78.5% | < 0.05 |

| This compound 150 mg + Ond/Dex | ~100+ | 84.2% | < 0.0127 |

| Data synthesized from the Phase II MEC trial results.[12] |

The results clearly showed that all tested doses of this compound were statistically superior to the standard antiemetic regimen alone in preventing CINV.[12]

Major Depressive Disorder (MDD) The rationale for testing this compound in depression stemmed from the role of the SP/NK1 system in modulating stress and mood. Clinical trials for other NK1 antagonists in depression had yielded mixed results, with a prevailing hypothesis that nearly complete receptor occupancy was necessary for an antidepressant effect.[13][14] this compound, which achieves this high level of occupancy, was tested in two large Phase II trials.[13]

The results were inconsistent. One study (092) found that the 80 mg/day dose of this compound was statistically superior to placebo in reducing HAMD-17 scores, while the 30 mg/day dose was not.[13][15] However, a second study (096) failed to show a significant difference from placebo for either this compound (120 mg/day) or the active comparator, paroxetine.[13][15] While generally well-tolerated, these equivocal findings tempered enthusiasm for this compound as a standalone antidepressant.[13]

Phase III Clinical Trials (CINV)

Following the successful Phase II results, this compound advanced to a robust Phase III program for CINV, with separate trials for patients receiving highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC).

HEC Trial: A pivotal multicenter, randomized, double-blind, placebo-controlled trial enrolled over 800 chemotherapy-naïve patients scheduled to receive cisplatin-based HEC.[16] The trial tested two this compound regimens against a standard therapy control arm (ondansetron and dexamethasone).

| Treatment Arm (All with Ondansetron + Dexamethasone) | N | Complete Response (CR) Rate (120h, Cycle 1) | P-value vs. Control |

| Control (Placebo) | 265 | 66% | - |

| Single-Dose Oral this compound (150 mg Day 1) | 266 | 86% | < 0.0001 |

| 3-Day IV/Oral this compound (90 mg IV Day 1, 50 mg PO Days 2-3) | 269 | 80% | 0.0004 |

| Data from the Phase III HEC trial.[16] |

MEC Trial: Another large Phase III trial focused on patients receiving MEC, predominantly an anthracycline and cyclophosphamide-based regimen for breast cancer.[17] This study also demonstrated a clear and significant benefit for all tested this compound regimens.

| Treatment Arm (All with Ondansetron + Dexamethasone) | N | Complete Response (CR) Rate (120h, Cycle 1) | P-value vs. Control |

| Control (Placebo) | ~200+ | 59% | - |

| Single-Dose Oral this compound (150 mg Day 1) | ~200+ | 73% | < 0.0001 |

| 3-Day Oral this compound (150 mg PO Day 1, 50 mg PO Days 2-3) | ~200+ | 73% | < 0.0001 |

| 3-Day IV/Oral this compound (90 mg IV Day 1, 50 mg PO Days 2-3) | ~200+ | 74% | < 0.0001 |

| Data from the Phase III MEC trial.[17] |

Across both HEC and MEC settings, this compound regimens consistently and significantly improved the complete response rate compared to the standard of care.[16][17] The drug was also generally well-tolerated, with adverse event profiles similar to the control arms.[16][17] However, it is noteworthy that the studies did not demonstrate a significant reduction in the proportion of patients experiencing nausea.[17]

The Discontinuation of this compound

On the strength of the positive Phase III data, GlaxoSmithKline filed for regulatory approval for this compound (under the brand names Zunrisa/Rezonic) in the United States and Europe in 2008.[18][19] However, in a surprising development, the company announced in September 2009 that it was discontinuing all regulatory filings and withdrawing the applications worldwide.[20][21]

The decision was made following consultations with regulatory bodies. GSK stated that "significant further safety data would be required to support the registration of this compound on a worldwide basis, which would take a considerable time to produce."[20] This indicates that regulators, including the FDA which had issued a "complete response" letter, were not satisfied with the existing safety data package and had requested additional, likely extensive, clinical or preclinical studies to address unspecified concerns.[21] Faced with the prospect of significant delays and further investment with an uncertain outcome, GSK made the strategic decision to halt the program.

Conclusion and Future Perspectives

The story of this compound is a salient case study in pharmaceutical development, demonstrating that even compelling Phase III efficacy does not guarantee regulatory approval. The drug clearly met its primary endpoints in large, well-designed trials, validating the NK1 receptor as a critical target for CINV management. Its failure to reach the market was not due to a lack of efficacy but to safety concerns raised by regulators that were significant enough to warrant halting the entire program.

While the specific safety issues were never publicly detailed by GSK, the episode underscores the increasingly stringent standards required for drug approval. The development of this compound, however, was not in vain. It contributed valuable data to the understanding of the NK1 pathway and reinforced the clinical utility of this class of drugs. Following the discontinuation of this compound, other NK1 receptor antagonists, such as rolapitant and netupitant (in combination with palonosetron), have successfully navigated the regulatory process and are now established components of modern antiemetic therapy, fulfilling the promise that this compound showed in its clinical trials.[2][22][23]

References

-

Rühlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Expert Opinion on Investigational Drugs, 18(7), 1043-1052. [Link]

-

Ratti, E., et al. (2011). Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist this compound in patients with major depressive disorder. Journal of Clinical Psychopharmacology, 31(6), 727-733. [Link]

-

Drugs.com. (n.d.). Rezonic (this compound): What is it and is it FDA approved?. Drugs.com. [Link]

-

Dr.Oracle. (2025). How does Substance P (Substance Peptide) cause nausea?. Dr.Oracle. [Link]

-

Grunberg, S. M., et al. (2009). Phase 2 trial results with the novel neurokinin-1 receptor antagonist this compound in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy. Cancer, 115(16), 3790-3798. [Link]

-

Hesketh, P. J. (2004). Aprepitant (EMEND): the role of substance P in nausea and vomiting. Supportive Cancer Therapy, 1(3), 173-177. [Link]

-

Grunberg, S. M., et al. (2009). Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial. The Lancet Oncology, 10(6), 549-558. [Link]

-

Herrstedt, J., et al. (2009). Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy. Journal of Clinical Oncology, 27(32), 5499-5506. [Link]

-

CenterWatch. (2017). A Study Of IV this compound For The Prevention Of Chemotherapy Induced Nausea And Vomiting. CenterWatch. [Link]

-

Wikipedia. (n.d.). NK1 receptor antagonist. Wikipedia. [Link]

-

Lee, S. K., et al. (2010). Highly Enantioselective Formal Aza-Diels–Alder Reactions with Acylhydrazones and Danishefsky's Diene Promoted by a Silicon Lewis Acid. Tetrahedron, 66(26), 4769-4774. [Link]

-

Mayo Clinic. (n.d.). Aprepitant (EMEND): The role of substance P in nausea and vomiting. Mayo Clinic. [Link]

-

Li, Y., et al. (2022). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in Pharmacology, 13, 1004455. [Link]

-

Gesztesi, A., et al. (2000). Potential of substance P antagonists as antiemetics. Drugs, 60(5), 1019-1031. [Link]

-

ResearchGate. (n.d.). Results From 2 Randomized, Double-Blind, Placebo-Controlled Studies of the Novel NK1 Receptor Antagonist this compound in Patients With Major Depressive Disorder. ResearchGate. [Link]

-

GSK. (2009). GSK provides update on regulatory filings for Zunrisa/Rezonic. GSK. [Link]

-

Kishi, T., et al. (2022). Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry. Pharmacopsychiatry, 55(2), 77-85. [Link]

-

Citeline. (2009). GSK calls it quits on this compound. Citeline News & Insights. [Link]

-

Hargreaves, R. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 1(2), 121-131. [Link]

-

Le, T., & Tadi, P. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls. [Link]

-

Aziz, F. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 1(2), 132-137. [Link]

-

Drug Discovery & Development. (2026). New study revives long-doubted target for depression drugs. Drug Discovery & Development. [Link]

-

ResearchGate. (n.d.). Potential of Substance P Antagonists as Antiemetics. ResearchGate. [Link]

-

Patsnap. (n.d.). This compound Mesylate. Patsnap Synapse. [Link]

-

Gleave, M. (2008). This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities. Current Opinion in Investigational Drugs, 9(7), 774-785. [Link]

-

ResearchGate. (n.d.). This compound: A novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis. [Link]

-

ClinicalTrials.gov. (n.d.). The Effects Of GW679769 (this compound) On The Pharmacokinetics Of Docetaxel In Subjects With Cancer. ClinicalTrials.gov. [Link]

-

CenterWatch. (2017). A Study of the Drug this compound for the Prevention of Nausea Caused By Cisplatin-Based Highly Emetogenic Chemotherapy. CenterWatch. [Link]

-

CancerNetwork. (2015). FDA Approves New Drug For Chemo-Related Nausea and Vomiting. CancerNetwork. [Link]

-

CancerNetwork. (2016). FDA Expands Approval of Nausea/Vomiting Agent. CancerNetwork. [Link]

-

MDEdge. (2014). FDA approves new antiemetic drug combo. MDEdge. [Link]

-

The Pharmaceutical Journal. (2015). FDA approves rolapitant to prevent chemotherapy-induced nausea. The Pharmaceutical Journal. [Link]

-

Frontiers. (2022). Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents. Frontiers in Psychiatry. [Link]

Sources

- 1. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Potential of substance P antagonists as antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Phase 2 trial results with the novel neurokinin-1 receptor antagonist this compound in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist this compound in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of this compound mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase III trial of this compound, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. drugs.com [drugs.com]

- 19. This compound, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. gsk.com [gsk.com]

- 21. GSK calls it quits on this compound [insights.citeline.com]

- 22. cancernetwork.com [cancernetwork.com]

- 23. FDA approves new antiemetic drug combo | MDedge [mdedge.com]

A Technical Guide to Casopitant: A High-Affinity, Selective Substance P Neurokinin-1 Receptor Antagonist

Abstract

This technical guide provides a comprehensive overview of Casopitant (GW679769), a potent and selective, non-peptide antagonist of the Substance P (SP) neurokinin-1 receptor (NK1R). We will delve into the foundational neurobiology of the SP/NK1R system, the mechanism of action of this compound, and the preclinical and clinical rationale for its development. This document details the essential in-vitro and in-vivo methodologies required to characterize such an antagonist, offering field-proven insights into experimental design and interpretation. While this compound’s development for chemotherapy-induced nausea and vomiting (CINV) was discontinued, the journey of this compound provides a valuable case study in NK1R-targeted drug development, highlighting critical aspects of pharmacology, efficacy, and safety assessment.

The Scientific Rationale: Targeting the Substance P / NK1 Receptor Pathway

The tachykinin family of neuropeptides, which includes Substance P (SP), plays a crucial role in a wide array of physiological and pathological processes.[1] SP, an undecapeptide, is the preferred endogenous ligand for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) densely expressed in brain regions associated with emesis, pain, and affective disorders, such as the nucleus tractus solitarius and the amygdala.[1][2][3]

The binding of SP to the NK1R initiates a conformational change in the receptor, leading to the activation of the Gαq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This signaling cascade is fundamental to the transmission of signals related to nausea, vomiting, and pain.[5][6] Consequently, blocking this interaction with a high-affinity antagonist presents a compelling therapeutic strategy.[7] The development of non-peptide NK1R antagonists, which can cross the blood-brain barrier, was a significant breakthrough, allowing for the central blockade of SP's effects.[7][8]

The SP/NK1R Signaling Cascade and Point of Antagonism

The diagram below illustrates the intracellular signaling pathway triggered by Substance P and the mechanism by which this compound exerts its inhibitory effect.

Sources

- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

Preclinical Rationale for the Investigation of Casopitant in Major Depressive Disorder

An In-Depth Technical Guide:

Authored for Drug Development Professionals, Researchers, and Scientists

Executive Summary

The exploration of novel, non-monoaminergic targets for major depressive disorder (MDD) has been a critical priority in psychiatric drug development. A compelling body of preclinical evidence identified the Substance P (SP) / neurokinin-1 (NK1) receptor system as a key mediator of stress and affective responses, positioning it as a promising therapeutic target. Casopitant (GW679769), a potent, selective, and brain-penetrant NK1 receptor antagonist, emerged from this research. This guide synthesizes the core preclinical rationale that supported the advancement of this compound into clinical depression studies. We will dissect the mechanism of action, the pharmacological profile of this compound, and the predictive power of the behavioral models used to establish its antidepressant-like activity. The causality behind experimental choices is emphasized to provide a clear line of sight from molecular target engagement to anticipated clinical effect, grounding the entire rationale in established scientific principles and rigorous preclinical validation.

The Substance P/NK1 Receptor System: A Validated Target for Affective Disorders

The foundational logic for investigating this compound in depression stems from the well-characterized role of the neuropeptide Substance P and its primary receptor, the neurokinin-1 (NK1) receptor, in the neurobiology of stress and emotion.[1][2]

1.1 Neuroanatomical and Functional Evidence

Substance P and the NK1 receptor are densely expressed in key limbic brain regions responsible for regulating stress, fear, and mood, including the amygdala, hippocampus, hypothalamus, and periaqueductal gray.[3] This anatomical distribution provides a strong neurobiological basis for its involvement in the pathophysiology of depression.[1] Functionally, the release of Substance P is induced by stressful stimuli, with the magnitude of release proportional to the intensity of the stimulus.[1][2] Preclinical studies have definitively shown that direct central injection of SP in animal models elicits a range of anxiety- and depression-like behaviors, such as defensive behaviors and vocalizations.[4][5] Crucially, these behaviors can be blocked by the administration of selective NK1 receptor antagonists, establishing a direct causal link between NK1 receptor activation and the expression of negative affective states.[4]

1.2 The SP/NK1 Signaling Cascade

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of Substance P, the receptor activates a Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in neuronal excitation. This compound acts by competitively binding to the NK1 receptor, preventing Substance P from initiating this signaling cascade, thereby blocking its downstream excitatory and stress-related effects.

Pharmacological Profile of this compound (GW679769)

The suitability of this compound as a clinical candidate was predicated on a pharmacological profile optimized for central nervous system (CNS) targets. Key attributes included high potency, selectivity for the NK1 receptor, and the ability to cross the blood-brain barrier to achieve sufficient target engagement.

2.1 Potency and Selectivity

This compound is a nonpeptide small molecule antagonist of the human NK1 receptor.[6] In vitro receptor binding assays demonstrated that this compound possesses a high affinity for the NK1 receptor.[6] While specific Ki values from a comprehensive selectivity panel are not publicly available, compounds in this class are typically screened for off-target activity at a wide range of other GPCRs, ion channels, and transporters to ensure a clean pharmacological profile and minimize potential side effects. The clinical development of this compound implies it passed these rigorous preclinical screens.

Table 1: Key Pharmacological Properties of this compound

| Property | Description | Significance | Reference |

|---|---|---|---|

| Target | Neurokinin-1 (NK1) Receptor | The primary receptor for the pro-stress neuropeptide Substance P. | [6] |

| Mechanism | Competitive Antagonist | Directly blocks the binding of Substance P, preventing downstream signaling. | [1] |

| Potency | High Affinity | Ensures effective receptor blockade at clinically achievable concentrations. | [6] |

| CNS Penetration | Crosses Blood-Brain Barrier | Essential for targeting NK1 receptors in brain circuits mediating depression. | [7][8] |

| Metabolism | Substrate and inhibitor of CYP3A4 | Important consideration for potential drug-drug interactions in clinical use. |[8] |

2.2 Central Nervous System Bioavailability

A critical prerequisite for any CNS drug is the ability to achieve and maintain therapeutic concentrations at the site of action. Preclinical pharmacokinetic studies were essential to validate this for this compound. In a ferret model, radioactively labeled this compound was shown to be rapidly absorbed and to readily penetrate the brain, with plasma and brain concentrations being approximately equal two hours after administration.[7] Critically, the parent compound, this compound itself, was the predominant species found in the brain, accounting for ~76% of the radioactivity, confirming that the active drug engages the central target.[7]

Preclinical Efficacy in Validated Models of Depression

With the target validated and the drug candidate demonstrating appropriate pharmacological properties, the next logical step was to assess its efficacy in animal models with predictive validity for antidepressant action. The Forced Swim Test (FST) is a primary screening tool, while the Chronic Unpredictable Mild Stress (CUMS) model provides a more etiologically relevant simulation of depression.

3.1 The Forced Swim Test (FST): A Model of Behavioral Despair

The FST is a widely used behavioral assay to screen for potential antidepressant drugs.[9][10] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually cease active escape attempts and adopt an immobile posture, which is interpreted as a state of "behavioral despair."[10][11] This immobility is reliably and selectively reduced by a wide range of clinically effective antidepressants.[10][12] Therefore, a reduction in immobility time in the FST is a strong predictor of antidepressant efficacy, provided the compound does not cause a general increase in motor activity which could produce a false positive.[13]

3.2 Experimental Protocol: Murine Forced Swim Test

This protocol represents a self-validating system. The inclusion of a vehicle control group establishes the baseline immobility, while a positive control (e.g., a known antidepressant like Imipramine) confirms the sensitivity of the assay. The test compound (this compound) is then evaluated against these benchmarks.

Step-by-Step Methodology:

-

Apparatus: A transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) is filled with water (24-26°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[9][14]

-

Acclimation: Animals are brought to the testing room at least 1 hour prior to the experiment to acclimate to the environment.[13]

-

Dosing: Test animals are administered this compound (via an appropriate route, e.g., intraperitoneal or oral) at a predetermined time before the test (e.g., 30-60 minutes). Vehicle and positive control groups are dosed in parallel.

-

Test Procedure: Each mouse is gently placed into the water-filled cylinder. The total test duration is 6 minutes.[9]

-

Behavioral Scoring: An overhead camera records the session. An experimenter, blinded to the treatment groups, scores the behavior. Typically, the first 2 minutes are considered a habituation period and are not scored for data analysis.[9] During the final 4 minutes, the duration of immobility is recorded. Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.[13]

-

Data Analysis: The total time (in seconds) spent immobile during the 4-minute scoring period is calculated for each animal. Group means are compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time for the this compound group compared to the vehicle group, without a corresponding increase in general locomotor activity (assessed in a separate open-field test), indicates a positive antidepressant-like effect.[3]

3.3 Preclinical Efficacy of NK1 Antagonists in the FST

Table 2: Representative Preclinical Efficacy of NK1 Receptor Antagonists

| Model | Compound Class | Species | Key Finding | Significance | Reference |

|---|---|---|---|---|---|

| Forced Swim Test | NK1 Antagonists | Rat, Mouse | Significantly reduced immobility time without increasing general locomotor activity. | Predicts antidepressant potential, similar to SSRIs and tricyclics. | [3] |

| Chronic Mild Stress | NK1 Antagonists | Rat | Reversed stress-induced deficits in sucrose consumption (anhedonia). | Demonstrates efficacy in a model with high face and predictive validity. | [5] |

| Maternal Separation | NK1 Antagonists | Guinea Pig | Attenuated stress-induced vocalizations. | Supports a role in mitigating the effects of early-life stress. |[5] |

The consistent finding that NK1 antagonists reduce immobility provides strong evidence that blocking the SP/NK1 pathway produces a behavioral signature characteristic of antidepressant drugs.[3]

Bridging Preclinical Rationale to Clinical Investigation

The preclinical data provided a clear, testable hypothesis for the clinic: blockade of central NK1 receptors would exert an antidepressant effect. A key insight from early PET imaging and clinical studies with other NK1 antagonists was the critical importance of achieving very high levels of receptor occupancy for clinical efficacy.[15] This informed the dose-selection strategy for this compound's clinical trials in MDD.

The preclinical rationale—that stress-induced SP release drives depressive states and that this can be blocked by a brain-penetrant antagonist—was directly translated into the design of Phase II studies. These trials aimed to determine if this compound, at doses shown to achieve nearly complete NK1 receptor blockade, could produce a statistically significant and clinically meaningful reduction in depressive symptoms compared to placebo.[15] Indeed, one such study found that an 80 mg/d dose of this compound, but not a 30 mg/d dose, achieved a statistically significant improvement on the Hamilton Depression Rating Scale (HAMD-17) versus placebo, lending clinical support to the preclinical hypothesis that high target engagement is required for an antidepressant effect.[15]

Conclusion

The preclinical rationale for investigating this compound in depression was built on a robust, multi-pillar foundation. First, the Substance P/NK1 receptor system was strongly validated as a mediator of stress and affective behavior through extensive neurobiological and behavioral research. Second, this compound was engineered as a potent, selective, and CNS-penetrant tool to effectively and safely test the NK1 antagonist hypothesis. Finally, the consistent antidepressant-like signals for the NK1 antagonist class in predictive animal models, such as the Forced Swim Test, provided the crucial evidence of potential therapeutic efficacy. This logical and evidence-based progression from target identification to candidate validation and preclinical efficacy testing represents a model for rational drug discovery and provided a compelling justification for the clinical evaluation of this compound as a novel antidepressant.

References

-

Ben-Efraim, Y. J., & Einat, H. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments, (140), 57980. [Link]

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

-

Krishnan, K. R. (2002). Clinical Experience With Substance P Receptor (NK1) Antagonists in Depression. The Journal of Clinical Psychiatry, 63 Suppl 11, 25-29. [Link]

-

Institutional Animal Care and Use Committee, University of Iowa. (n.d.). Forced Swim Test v.3. University of Iowa Office of the Vice President for Research. [Link]

-

Mantyh, P. W. (2002). Neurobiology of Substance P and the NK1 Receptor. The Journal of Clinical Psychiatry, 63 Suppl 11, 6-10. [Link]

-

de Souza, H., de-Melo-Neto, V. L., de-Oliveira-Guimarães, F. M., da-Silva-Júnior, A. F., de-Souza-Nogueira, A., & de-Castro-Ribeiro, M. (2019). Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. BMJ Open, 9(7), e027136. [Link]

-

Conduct Science. (n.d.). Forced Swim Test. ConductScience.com. [Link]

-

Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. The Journal of clinical psychiatry, 63 Suppl 11, 6–10. [Link]

-

Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 4(7), 1009-1012. [Link]

-

Siste, K., & Hartini, H. (2020). Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress. Veterinary World, 13(11), 2469-2475. [Link]

-

Herpfer, I., & Lieb, K. (2005). Substance P receptor antagonists for major depressive disorder. In Progress in Brain Research (Vol. 151, pp. 439-450). Elsevier. [Link]

-

Spandidos Publications. (n.d.). Appendix S 1. Chronic unpredictable mild stress (CUMS) protocol. [Link]

-

Broqua, P., & Steinberg, R. (2001). The role of substance P in depression: therapeutic implications. Drug News & Perspectives, 14(4), 201-206. [Link]

-

Larrick, J. W., & Doss, A. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of Visualized Experiments, (106), e53109. [Link]

-

Dygalo, N. N. (2019). Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables. Biochemistry (Moscow), 84(10), 1187-1198. [Link]

-

Ruhlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and clinical risk management, 5(2), 375–384. [Link]

-

Ratti, E., Belle, J., Yang, H., & Reines, S. (2011). Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist this compound in patients with major depressive disorder. Journal of clinical psychopharmacology, 31(6), 727–733. [Link]

-

Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of Stress, 6, 78-93. [Link]

-

Johnson, B. M., et al. (2008). Pharmacokinetics and Brain Penetration of this compound, a Potent and Selective Neurokinin-1 Receptor Antagonist, in the Ferret. Drug Metabolism and Disposition, 36(9), 1846-1852. [Link]

-

Neurofit. (n.d.). Forced Swimming test in mice and rats. Neurofit Preclinical Contract Research Organization. [Link]

-

Higginbottom, C., & Dan, O. (2023). Models of Affective Illness: Chronic Mild Stress in the Rat. Current Protocols, 3(3), e712. [Link]

-

Mague, S. D., & Blendy, J. A. (2010). Antidepressant-Like Effects of κ-Opioid Receptor Antagonists in the Forced Swim Test in Rats. The Journal of pharmacology and experimental therapeutics, 335(3), 754–762. [Link]

-

Ben-Efraim, Y. J., & Einat, H. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of visualized experiments : JoVE, (140), 57980. [Link]

-

Mendez-David, I., David, D. J., & Gardier, A. M. (2017). Identifying fast-onset antidepressants using rodent models. Expert opinion on drug discovery, 12(3), 259–271. [Link]

-

Hashimoto, K. (2022). Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms. Expert opinion on therapeutic targets, 26(12), 1073–1084. [Link]

-

Lener, M. S., Kadriu, B., & Zarate, C. A., Jr (2017). Convergent mechanisms underlying rapid antidepressant action. Molecular psychiatry, 22(8), 1086–1095. [Link]

-

Witkin, J. M., Monn, J. A., Schoepp, D. D., & Be-Be, S. (2014). Glutamate-based antidepressants: preclinical psychopharmacology. Current pharmaceutical design, 20(31), 5051–5061. [Link]

-

Wang, C., Li, S., Wang, M., et al. (2023). Chronic unpredictable mild stress induces anxiety-like behavior in female C57BL/6N mice, accompanied by alterations in inflammation and the kynurenine pathway of tryptophan metabolism. Frontiers in Behavioral Neuroscience, 17, 1243160. [Link]

-

Nollet, M., Le Guisquet, A. M., & Belzung, C. (2013). Models of depression: unpredictable chronic mild stress in mice. Current protocols in pharmacology, Chapter 5, Unit 5.65. [Link]

-

Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of visualized experiments : JoVE, (97), 52587. [Link]

-

Navari, R. M. (2017). Clinical pharmacology of neurokinin-1 receptor antagonists for the treatment of nausea and vomiting associated with chemotherapy. Expert opinion on drug metabolism & toxicology, 13(11), 1151–1159. [Link]

-

Ruhlmann, C., & Herrstedt, J. (2009). This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutics and Clinical Risk Management, 5, 375-384. [Link]

-

MacDonald, G. (2022). Researchers rethink mouse forced swim test for antidepressants. WHYY. [Link]

-

Zhang, L., Wang, Y., Chen, J., et al. (2018). Neurokinin-1 receptor antagonists for postoperative nausea and vomiting: a systematic review and meta-analysis. Anesthesia & Analgesia, 126(4), 1206-1217. [Link]

Sources

- 1. psychiatrist.com [psychiatrist.com]

- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. psychiatrist.com [psychiatrist.com]

- 5. The role of substance P in depression: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. conductscience.com [conductscience.com]

- 12. Rodent behavioural test - Anxiety and depression - Forced Swimming test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 13. researchgate.net [researchgate.net]

- 14. animal.research.wvu.edu [animal.research.wvu.edu]

- 15. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist this compound in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the neuropharmacology of Casopitant

An In-depth Technical Guide to the Neuropharmacology of Casopitant

Introduction

This compound (formerly known as GW679769) is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] Developed by GlaxoSmithKline, it reached late-stage clinical development primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][3] Its mechanism of action also prompted investigations into its efficacy for other central nervous system (CNS) disorders, including major depressive disorder and anxiety.[2][3][4]

Despite demonstrating significant efficacy in Phase III trials for CINV, regulatory applications for this compound were withdrawn in 2009 after a decision that further safety assessments were required.[1][5] This guide provides a detailed examination of the neuropharmacological properties of this compound, from its molecular target and signaling pathways to the preclinical and clinical evidence that defined its therapeutic potential.

Part 1: The Neurokinin-1 Receptor System: The Therapeutic Target

The therapeutic activity of this compound is predicated on its interaction with the neurokinin-1 receptor (NK1R), a critical component of the tachykinin neuropeptide system.

Substance P and the NK1 Receptor

Substance P (SP) is a neuropeptide belonging to the tachykinin family and is the preferred endogenous ligand for the NK1 receptor.[6][7] The SP/NK1R system is widely distributed throughout the central and peripheral nervous systems and is a key mediator in the interaction between the immune and nervous systems.[6] In the CNS, this system is implicated in a variety of complex physiological responses, including the regulation of emesis, pain transmission, affective behavior, and the stress response.[7][8]

The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon binding with Substance P, couples primarily through Gαq protein.[6][9] This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphoinositides, subsequent mobilization of intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[6]

NK1 Receptor Distribution in the CNS

The rationale for targeting the NK1 receptor for CINV and other CNS disorders stems from its strategic distribution. High concentrations of NK1 receptors are found in brain regions critical to the emetic reflex, including the nucleus tractus solitarius (NTS) and the area postrema, which contains the chemoreceptor trigger zone (CTZ).[1][8][10] Substance P's action at these central sites is considered a final common pathway in activating and coordinating the vomiting reflex.[11] This localization explains why NK1R antagonists have a broad antiemetic profile. Furthermore, the presence of the SP/NK1R system in brain areas regulating mood and anxiety provided the basis for exploring this compound in depression.[7]

Caption: Simplified signaling pathway of the Substance P/NK1 receptor system and the inhibitory action of this compound.

Part 2: Core Pharmacology of this compound

Mechanism of Action

This compound functions as a selective and competitive antagonist at the NK1 receptor.[1] By occupying the receptor's binding site, it prevents Substance P from initiating the downstream signaling cascade that mediates nausea and vomiting. This central blockade complements the action of other antiemetic classes, such as 5-HT3 receptor antagonists, which primarily target peripheral mechanisms in the gut.[3][12]

| Parameter | Value | Source |

| Target | Neurokinin-1 (NK1) Receptor | [1] |

| Action | Competitive Antagonist | [1] |

| Binding Affinity (pKi) | 10.2 (human NK1 receptor) | [1] |

Pharmacokinetics and Metabolism

The neuropharmacological profile of this compound is heavily influenced by its ability to be rapidly absorbed and effectively penetrate the CNS.

-

Absorption and Distribution : Following oral administration, this compound is rapidly absorbed.[13] Preclinical studies in ferret models were critical in establishing its CNS penetration; after a single intraperitoneal dose, radioactively labeled this compound was found to cross the blood-brain barrier, with plasma and brain concentrations becoming roughly equal at two hours post-dosing.[3][12][14] The parent compound was the predominant component found in the brain, accounting for approximately 76% of the radioactivity, confirming that the primary pharmacological activity is attributable to this compound itself and not solely its metabolites.[12][14]

-

Metabolism and Excretion : this compound is eliminated primarily through metabolism, with oxidation being the predominant pathway.[13] In preclinical species, key metabolites included hydroxylated derivatives (M1, M13) and a ketone product (M2).[13][14] While these metabolites also showed affinity for the NK1 receptor, their contribution to the overall antiemetic effect is considered secondary to the parent compound.[12][14] Metabolites are excreted mainly in the feces.[13]

-

Drug-Drug Interactions : In vitro studies identified this compound as a weak to moderate inhibitor of the metabolic enzyme CYP3A and a moderate inducer of CYP2C9.[15][16] This necessitates consideration for co-administered drugs metabolized by these pathways. However, a key clinical combination with the 5-HT3 antagonist ondansetron demonstrated synergistic antiemetic activity without pharmacokinetic alteration of either drug, suggesting complementary pharmacological actions.[3][12]

Part 3: Preclinical and Clinical Validation

Preclinical Efficacy: The Ferret Emesis Model

The choice of an appropriate animal model is crucial for validating a drug's therapeutic hypothesis. For antiemetics, the ferret is a preferred species because its emetic reflex pathways are neuropharmacologically similar to those in humans.[14]

Causality of Experimental Choice: The cisplatin-induced emesis model in ferrets was used extensively to characterize this compound.[3] Cisplatin, a highly emetogenic chemotherapeutic agent, induces both an acute phase of vomiting (mediated by serotonin release) and a delayed phase (largely mediated by Substance P). This model allowed researchers to validate this compound's efficacy, particularly in the delayed phase where 5-HT3 antagonists are less effective, and to demonstrate its dose-dependent inhibition of retching and vomiting.[3][9]

Protocol Spotlight: Cisplatin-Induced Emesis in Ferrets

-

Acclimation: Male ferrets are acclimated to the laboratory environment and observation cages.

-

Baseline Observation: Animals are observed for a baseline period (e.g., 1 hour) to ensure no spontaneous emetic episodes occur.

-

Drug Administration:

-

Test Group: this compound is administered (e.g., via intraperitoneal injection or oral gavage) at varying doses.

-

Control Group: A vehicle solution is administered.

-

-

Emetogen Challenge: After a set pre-treatment period (e.g., 1-2 hours), all animals are administered an emetogenic dose of cisplatin (e.g., 5 mg/kg, i.p.).

-

Observation Period: Animals are continuously observed for an extended period (e.g., 72 hours) to capture both acute and delayed emesis.

-

Data Collection: The primary endpoints are the number of retches and vomits. The time to the first emetic episode is also recorded.

-

Analysis: The efficacy of this compound is determined by comparing the frequency of emetic episodes between the test and control groups.

Caption: Experimental workflow for the ferret cisplatin-induced emesis model.

Clinical Trials in CINV

This compound advanced through a comprehensive clinical trial program, demonstrating its efficacy when added to the standard-of-care antiemetic regimen (a 5-HT3 antagonist and dexamethasone).

-

Highly Emetogenic Chemotherapy (HEC): In a pivotal Phase III trial involving patients receiving cisplatin-based chemotherapy, the addition of this compound to ondansetron and dexamethasone significantly improved the rate of "complete response" (defined as no vomiting and no use of rescue medication) over 120 hours compared to the control group receiving only ondansetron and dexamethasone.[17][18] This benefit was sustained over multiple cycles of chemotherapy.[17]

-

Moderately Emetogenic Chemotherapy (MEC): Similar positive results were seen in a Phase III trial of patients receiving anthracycline and cyclophosphamide-based chemotherapy for breast cancer.[19] All this compound regimens (single oral dose, 3-day oral, and 3-day IV/oral) were significantly more effective than the control regimen.[19]

| Clinical Trial Setting | This compound Regimen + Standard Care (Complete Response) | Control + Standard Care (Complete Response) | P-Value | Source |

| HEC (Cisplatin) | 86% (Single Oral Dose) | 66% | <0.0001 | [17] |

| MEC (Anthracycline/Cyclo.) | 73% (Single Oral Dose) | 59% | <0.0001 | [19] |

Across these trials, this compound was generally well tolerated, with an adverse event profile comparable to the control arms.[17][19]

Exploratory Investigations in Major Depressive Disorder

The role of the SP/NK1R system in stress and mood regulation prompted two Phase II trials to evaluate this compound as a novel antidepressant.[4] The guiding hypothesis was that nearly complete NK1 receptor occupancy would be required to achieve an antidepressant effect.[4]

The results were mixed. One study (092) found that an 80 mg dose of this compound led to a statistically significant improvement in depression scores (HAMD17) compared to placebo.[4] However, a second study (096) failed to show a significant difference between this compound (120 mg), the active comparator paroxetine, and placebo.[4] These findings suggest that while NK1 antagonists may have potential in treating depression, the effect is not as robust or consistent as initially hoped.[4]

| Study ID | This compound Dose | Primary Outcome (vs. Placebo) | P-Value | Source |

| 092 | 80 mg/day | Statistically Significant Improvement | 0.023 | [4] |

| 096 | 120 mg/day | Not Statistically Significant | 0.282 | [4] |

Part 4: Discontinuation and Future Perspective

In September 2009, GlaxoSmithKline announced the withdrawal of all regulatory filings for this compound worldwide.[1][5] The decision was based on the need for significant further preclinical safety studies and was not related to the clinical efficacy data for CINV.[1] Concerns reportedly included preclinical cardiovascular findings in long-term animal studies at exposures exceeding human levels.[1]